Dysidiolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

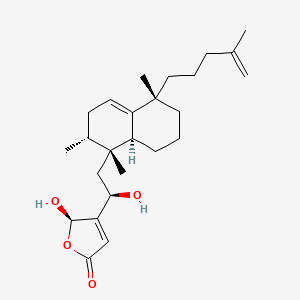

Dysidiolide is a natural product found in Dysidea etheria with data available.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Dysidiolide has a complex structure featuring six stereocenters, making its synthesis challenging yet attractive for chemists. The total synthesis of this compound has been achieved through various methods, including an enantioselective formal total synthesis that employs Diels-Alder reactions as a key step . These synthetic approaches are crucial for producing this compound in sufficient quantities for research and potential therapeutic use.

Protein Phosphatase Inhibition

this compound is recognized for its ability to inhibit the cdc25A protein phosphatase, which plays a vital role in cell cycle regulation. The compound demonstrates an IC50 value of approximately 9.4 µM, indicating its potency as an inhibitor . This inhibition can lead to cell cycle arrest, providing a mechanism for its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Applications in Drug Development

The unique biological activities of this compound have prompted investigations into its potential as a therapeutic agent. Several studies have focused on synthesizing analogs of this compound to enhance its efficacy and selectivity against cancer cells while minimizing side effects.

Case Studies

- Synthesis of Analogues : Researchers have synthesized various this compound analogues to evaluate their inhibitory effects on cdc25A and tumor growth. Some analogues showed promising results, although others reported no activity, highlighting the need for further exploration in structure-activity relationships .

- Combination Therapies : this compound has been studied in combination with other chemotherapeutic agents to assess synergistic effects. Preliminary results indicate that certain combinations may enhance cytotoxicity against resistant cancer cell lines, suggesting potential for clinical application .

Data Table: Summary of this compound's Biological Activities

Analyse Des Réactions Chimiques

Diels-Alder Cycloaddition

The intramolecular and intermolecular Diels-Alder reactions are central to constructing dysidiolide’s decalin core.

Key Examples:

-

Intramolecular Diels-Alder (PubMed ):

-

Substrate : Sulfoxide ester 6 (derived from optically active cyclohexenone 3 ).

-

Conditions : Thermal elimination of phenyl sulfoxide to generate diene ester, followed by cycloaddition.

-

Outcome : Forms decalin core with high diastereoselectivity.

-

-

Intermolecular Diels-Alder (UCLA PDF ):

-

Substrates : Allenecarboxylate 3 and silyloxydiene 10 .

-

Conditions : Heating at 140°C for 7 days.

-

Products : Exo adduct 11 (30% yield) and minor endo isomers.

-

Stereoselectivity : Controlled by TBS enol ether conformation and methyl group orientation.

-

Diastereoselective Methylation and Alkylation

-

-

Reagent : Methyl cuprate.

-

Outcome : Establishes trans-decalin configuration via stereospecific 1,4-addition.

-

Yield : >90% diastereomeric excess (de).

-

-

-

Substrate : Bicyclic enone intermediate.

-

Reagent : Alkyl lithium.

-

Outcome : Introduces isopropenyl side chain with retained stereochemistry.

-

Deoxygenation

-

C-12 and C-24 Deoxygenation (PubMed ):

-

Method : Barton-McCombie reaction.

-

Conditions : Radical initiation with AIBN and tributyltin hydride.

-

Yield : 85–92% per step.

-

Exocyclic Methylene Hydrogenation (UCLA PDF ):

-

Substrate : Exo Diels-Alder adduct 11 .

-

Conditions : H₂, Pd/C in EtOAc (pH 7 buffer).

-

Outcome : 4:1 diastereomer ratio (R-methyl:β-methyl).

-

Yield : 93%.

Ketone and Ester Reduction (UCLA PDF ):

-

Substrate : Bicyclic ketone 12 .

-

Reagent : LiAlH₄.

-

Outcome : Axial alcohol formation due to 1,3-diaxial steric hindrance.

-

Yield : 75–80%.

Wacker Oxidation (PubMed ):

-

Substrate : Pentenyl side chain.

-

Conditions : PdCl₂/CuCl in aqueous HCl.

-

Outcome : Converts alkene to diketone 17 .

-

Yield : 78%.

Aldol Condensation (PubMed ):

-

Substrate : Diketone 17 .

-

Conditions : Base-mediated intramolecular cyclization.

-

Outcome : Forms bicyclic enone 2 , a key intermediate.

-

Yield : 65%.

Thionyl Chloride Elimination (UCLA PDF ):

-

Substrate : Diol 13 .

-

Conditions : SOCl₂, pyridine.

-

Outcome : Generates trisubstituted alkene 14 .

-

Yield : 88%.

Photooxidation (Semantic Scholar ):

-

Substrate : Furyl side chain.

-

Conditions : Singlet oxygen, rose bengal.

-

Outcome : Forms γ-hydroxybutenolide moiety.

-

Yield : 70–75%.

Comparative Analysis of Synthetic Routes

Critical Challenges and Innovations

-

Diastereocontrol : Intramolecular Diels-Alder avoids competing [2+2] pathways (PubMed ).

-

Rearrangement Strategy : Thermal [2+2] adduct rearrangement enables exo selectivity (UCLA PDF ).

-

Side-Chain Functionalization : Photooxidation and Wittig homologation ensure γ-lactone formation (Semantic Scholar ).

This synthesis landscape underscores this compound’s role as a benchmark for stereochemical complexity, with innovations in Diels-Alder chemistry and stereoselective functionalization driving progress .

Propriétés

Numéro CAS |

182136-94-3 |

|---|---|

Formule moléculaire |

C25H38O4 |

Poids moléculaire |

402.6 g/mol |

Nom IUPAC |

(2R)-3-[(1R)-2-[(1R,2R,5S,8aS)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H38O4/c1-16(2)8-6-12-24(4)13-7-9-20-19(24)11-10-17(3)25(20,5)15-21(26)18-14-22(27)29-23(18)28/h11,14,17,20-21,23,26,28H,1,6-10,12-13,15H2,2-5H3/t17-,20-,21-,23-,24-,25-/m1/s1 |

Clé InChI |

JOYRNJIWPUZFBJ-IWTVZHICSA-N |

SMILES |

CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |

SMILES isomérique |

C[C@@H]1CC=C2[C@H]([C@]1(C)C[C@H](C3=CC(=O)O[C@H]3O)O)CCC[C@@]2(C)CCCC(=C)C |

SMILES canonique |

CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |

Synonymes |

cladocoran B dysidiolide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.